Sofinicline benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sofinicline benzenesulfonate is a small molecule drug initially developed by Abbott Laboratories. It is primarily investigated for its potential therapeutic applications in treating nervous system diseases, including Alzheimer’s disease, attention deficit disorder with hyperactivity, and diabetic peripheral neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sofinicline benzenesulfonate involves multiple steps, starting with the preparation of benzenesulfonyl chloride. This can be achieved using phosphorus pentachloride or phosphorus oxychloride as reagents . The reaction typically requires heating the mixture to 170-180°C for an extended period to ensure completion .

Industrial Production Methods

Industrial production of benzenesulfonic acid, a precursor to this compound, involves continuous sulfonation with oleum or sulfur trioxide . This process is optimized to maximize yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sofinicline benzenesulfonate undergoes various chemical reactions, including:

Oxidation: Conversion to sulfonyl chloride using phosphorus pentachloride.

Reduction: Not commonly reported for this compound.

Substitution: Formation of sulfonamides and esters.

Common Reagents and Conditions

Oxidation: Phosphorus pentachloride or phosphorus oxychloride at elevated temperatures.

Substitution: Sulfonation with sulfur trioxide or oleum.

Major Products

Sulfonyl Chloride: Formed from the oxidation of benzenesulfonic acid.

Sulfonamides and Esters: Formed through substitution reactions.

Scientific Research Applications

Mechanism of Action

Sofinicline benzenesulfonate acts as an agonist for the α4β2 nicotinic acetylcholine receptor . This receptor is involved in modulating neurotransmitter release and neural signaling. By binding to this receptor, this compound enhances cholinergic transmission, which can improve cognitive function and reduce pain perception .

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonic Acid: Shares the sulfonic acid group but lacks the specific receptor activity of sofinicline benzenesulfonate.

Sulfanilic Acid: Another sulfonic acid derivative with different applications and properties.

Uniqueness

This compound is unique due to its specific action on the α4β2 nicotinic acetylcholine receptor, making it a promising candidate for treating neurological disorders .

Properties

CAS No. |

876170-44-4 |

|---|---|

Molecular Formula |

C16H17Cl2N3O3S |

Molecular Weight |

402.3 g/mol |

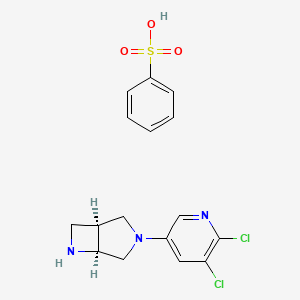

IUPAC Name |

benzenesulfonic acid;(1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane |

InChI |

InChI=1S/C10H11Cl2N3.C6H6O3S/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15;7-10(8,9)6-4-2-1-3-5-6/h1,3,6,9,13H,2,4-5H2;1-5H,(H,7,8,9)/t6-,9+;/m0./s1 |

InChI Key |

QDWNBBFBKYGQFG-RDNZEXAOSA-N |

SMILES |

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |

Isomeric SMILES |

C1[C@H]2CN(C[C@H]2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.